ZnATP vs MgATP Km Values in E. coli Pyridoxal Kinase Substrate Affinity Comparison
In E. coli pyridoxal kinase (kinase 1), ZnATP²⁻ exhibits markedly altered substrate affinity compared to MgATP²⁻. The Km value for ATP provided as ZnATP²⁻ is 0.07 mM, whereas the Km for ATP provided as MgATP²⁻ is 0.6 mM [1]. This 8.6-fold lower Km indicates substantially tighter apparent binding of the ZnATP complex relative to MgATP in this assay system. This difference is not universal across all pyridoxal kinase orthologs, underscoring the enzyme-specific nature of metal-nucleotide recognition.
| Evidence Dimension | Michaelis-Menten constant (Km) for ATP |
|---|---|
| Target Compound Data | 0.07 mM (ATP in form of ZnATP²⁻) |
| Comparator Or Baseline | 0.6 mM (ATP in form of MgATP²⁻) |
| Quantified Difference | 8.6-fold lower Km for ZnATP²⁻ |
| Conditions | E. coli pyridoxal kinase 1, pH 7.3, 37°C, pyridoxal as co-substrate |
Why This Matters
Procurement of ZnATP rather than preparing ad hoc Zn²⁺/ATP mixtures ensures accurate and reproducible Km determination for metal-specificity studies of pyridoxal kinase and related enzymes.
- [1] BRENDA Enzyme Database. (n.d.). Literature summary for EC 2.7.1.35 (pyridoxal kinase) extracted from di Salvo, M. L., Hunt, S., & Schirch, V. (2004) Protein Expr. Purif., 36, 300-306. KM values for ZnATP²⁻ and MgATP²⁻. View Source
